molecular formula C13H13Cl2NO2 B12651269 Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- CAS No. 108664-51-3

Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)-

Cat. No.: B12651269
CAS No.: 108664-51-3
M. Wt: 286.15 g/mol
InChI Key: FYOPYTIYKOEKLG-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- is a chemical compound with significant applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with a 2,4-dichlorophenyl group and a propenyl group. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- typically involves the reaction of morpholine with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different substituents.

Scientific Research Applications

Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenylsulfonyl)morpholine
  • 4-(2,4-Dichlorophenyl)morpholine

Uniqueness

Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

108664-51-3

Molecular Formula

C13H13Cl2NO2

Molecular Weight

286.15 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C13H13Cl2NO2/c1-9(11-3-2-10(14)8-12(11)15)13(17)16-4-6-18-7-5-16/h2-3,8H,1,4-7H2

InChI Key

FYOPYTIYKOEKLG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)N2CCOCC2

Origin of Product

United States

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